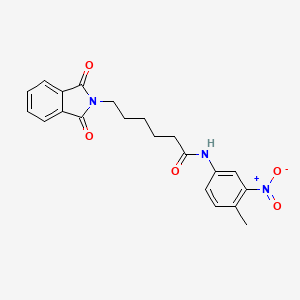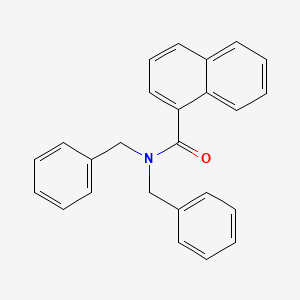
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindole ring, a hexanoic acid chain, and a nitro-substituted phenyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common approach is the condensation of an isoindole derivative with a hexanoic acid derivative, followed by the introduction of the nitro-substituted phenyl amide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The isoindole ring can be hydrogenated to form a dihydroisoindole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a dihydroisoindole derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENYL-PROPIONAMIDE
- 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENETHYL-3-PHENYL-PROPIONAMIDE
- 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(2-METHOXY-PHENYL)-PROPIONAMIDE
Uniqueness
6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features enable it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide |
InChI |
InChI=1S/C21H21N3O5/c1-14-10-11-15(13-18(14)24(28)29)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25) |
InChI Key |
BFCVQVXUYWDELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976293.png)
![7,18-bis(4-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11976301.png)




![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11976338.png)

![1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine](/img/structure/B11976341.png)
![(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976359.png)
![isobutyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976368.png)
![benzyl (2E)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976383.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976386.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11976387.png)
